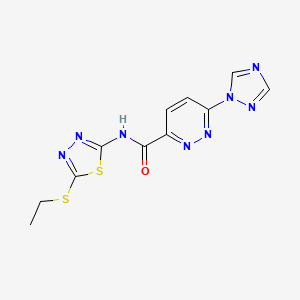

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at position 6 and a 1,3,4-thiadiazole ring bearing an ethylthio group at position 5. Synthesized in 68% yield, it exhibits a melting point of 178–180°C, indicative of moderate crystallinity and stability . Biologically, it demonstrates antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with an inhibition rate of 58% at 100 μg/mL and a notably low EC50 value of 1.2 μM, suggesting high potency at lower concentrations .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N8OS2/c1-2-21-11-18-17-10(22-11)14-9(20)7-3-4-8(16-15-7)19-6-12-5-13-19/h3-6H,2H2,1H3,(H,14,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEHKLMXQJOIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiadiazole ring, a triazole ring, and a pyridazine ring. The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : Cyclization of thiourea derivatives with ethyl bromide.

- Triazole Ring Attachment : Alkylation of a triazole derivative with the pyridazine compound.

- Final Assembly : Condensation of the thiadiazole intermediate with the triazole-pyridazine compound under controlled conditions.

These reactions require precise conditions to achieve high yields and purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance:

- In Vitro Studies : The compound has shown significant antibacterial activity against various strains, including Xanthomonas oryzae and Fusarium graminearum. At a concentration of 100 μg/mL, it exhibited inhibition rates of 30% and 56%, respectively .

| Microbial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|

| Xanthomonas oryzae pv. oryzicola | 30 |

| Xanthomonas oryzae pv. oryzae | 56 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney).

- IC50 Values : The compound demonstrated lower IC50 values compared to standard treatments like cisplatin, indicating higher efficacy in inhibiting cancer cell growth .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has been noted for its anti-inflammatory effects:

- Mechanism of Action : It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various thiadiazole derivatives, including our compound. Results indicated that it significantly reduced tumor size in animal models when compared to control groups .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity against plant pathogens found that derivatives of the compound displayed superior efficacy compared to commercial fungicides .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:

- Formation of the Thiadiazole Ring : This involves the cyclization of thiourea derivatives with ethyl bromide in the presence of a base.

- Triazole and Pyridazine Attachment : Subsequent reactions include alkylation with triazole derivatives and condensation with pyridazine compounds under controlled conditions .

The compound's molecular formula is , with a molecular weight of approximately 318.43 g/mol. Structural confirmation is typically achieved through spectroscopic techniques such as NMR and mass spectrometry .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that thiadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli have been used to evaluate the antibacterial efficacy through disc diffusion methods.

- Fungal Strains : Aspergillus niger and Aspergillus fumigatus were tested for antifungal activity .

Anticancer Potential

Research indicates that compounds containing thiadiazole and triazole moieties may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are necessary to elucidate these mechanisms fully.

Pharmaceutical Applications

The compound's diverse functionalities make it a candidate for drug development:

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various diseases, including cancer and infections.

- Therapeutic Properties : Investigations into its anti-inflammatory effects have also been conducted, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound can be utilized in developing new materials:

- Chemical Sensors : Its chemical properties make it suitable for use in sensors that detect specific chemical substances.

- Polymer Chemistry : The compound may serve as a precursor for synthesizing novel polymers with unique properties .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of thiadiazole derivatives:

Comparison with Similar Compounds

Structural Analogs: Pyridazine-Triazole Carboxamide Derivatives

The closest structural analogs share the pyridazine-3-carboxamide core but differ in thiadiazole substituents. Key comparisons include:

Table 1: Comparison of Pyridazine-Triazole Carboxamides

| Compound ID | Thiadiazole Substituent | Yield (%) | Melting Point (°C) | Inhibition Rate (%) | EC50 (μM) |

|---|---|---|---|---|---|

| Target | Ethylthio | 68 | 178–180 | 58 | 1.2 |

| 5e | Methylthio | 92 | 178–180 | 72 | 2.5 |

Key Findings :

- 2.5 μM) . However, this substitution reduces the maximum inhibition rate (58% vs. 72%), possibly due to solubility limitations at higher concentrations.

- Synthesis Efficiency : The methylthio substituent in 5e affords a higher yield (92%) than the ethylthio group in the target (68%), suggesting steric or electronic challenges in introducing bulkier alkylthio groups .

- Thermal Stability : Both compounds share identical melting points (178–180°C), implying similar crystalline packing despite substituent differences .

Broader Thiadiazole Derivatives: Acetamide-Based Compounds

Compounds with the 1,3,4-thiadiazol-2-yl group but differing core structures (e.g., acetamide vs. carboxamide) provide insights into substituent trends:

Table 2: Comparison of Thiadiazole Derivatives with Varied Cores

Key Findings :

- Core Structure Impact : The pyridazine carboxamide core in the target compound confers a higher melting point (178–180°C) compared to acetamide analogs (e.g., 5g: 168–170°C), likely due to enhanced hydrogen bonding and planarity .

- Substituent Trends :

- Synthetic Accessibility : Benzylthio groups (5h: 88% yield) are more efficiently introduced than ethylthio (target: 68%), possibly due to favorable reaction kinetics with aromatic thiols .

Q & A

Q. What steps validate biological activity claims amid conflicting assay results?

- Dose-Response Curves: Establish EC/IC values across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution) .

- Positive Controls: Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .

- Off-Target Screening: Use kinase panels or toxicity assays to rule out nonspecific effects .

Methodological Tables

Table 1. Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | ↑↑ | |

| Solvent | DMF or acetonitrile | ↑↑ | |

| Catalyst | Triethylamine (1.5 eq.) | ↑ | |

| Purification Method | Column chromatography | ↑ Purity |

Table 2. Common Spectral Artifacts and Solutions

| Artifact Type | Cause | Resolution | Reference |

|---|---|---|---|

| Split NMR Peaks | Rotamers or tautomers | Dynamic NMR at varied temps | |

| IR Band Shifting | Solvent interactions | Use KBr pellets for solid samples | |

| MS Fragmentation | In-source decay | Lower ionization energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.